2-(Tert-butyldisulfanyl)ethanol
Description
Significance of Disulfide Bonds in Synthetic and Biological Systems
Disulfide bonds (R−S−S−R′) are covalent linkages formed from the oxidation of two thiol groups. wikipedia.org In biological systems, these bonds are of immense importance, particularly in defining the three-dimensional structure of proteins. wikipedia.orgmetwarebio.com The formation of disulfide bridges between cysteine residues is a critical component of the tertiary and quaternary structure of many proteins, especially those secreted into the extracellular space. wikipedia.orgmetwarebio.comwikipedia.org This covalent cross-linking provides significant structural stability, helping to maintain the correct protein folding and, consequently, its biological activity under various environmental conditions. metwarebio.comyoutube.com For example, in the hormone insulin, disulfide bonds are essential for holding its two separate peptide chains together, which is crucial for its function in regulating blood sugar. wikipedia.orgyoutube.com The incorrect formation of these bonds can lead to misfolded proteins, which are implicated in several neurodegenerative diseases. metwarebio.com
In synthetic chemistry, disulfide bonds serve as versatile functional groups and linkages. They are integral to the design and synthesis of various molecules, including pharmaceuticals and materials. The ability to form and cleave disulfide bonds under specific conditions makes them useful as reversible linkers in drug delivery systems and as components in self-healing polymers.
Overview of Organosulfur Chemistry and its Academic Relevance
Organosulfur chemistry is a broad field that studies the properties, structure, and reactivity of organic compounds containing sulfur. ontosight.ai These compounds are ubiquitous in nature and are found in essential amino acids like cysteine and methionine, as well as in coenzymes and vitamins. britannica.com Sulfur's unique properties, such as its ability to exist in various oxidation states and to form strong bonds with carbon and other elements, lead to a rich and diverse chemistry.
The academic relevance of organosulfur chemistry is underscored by its significant contributions to various scientific disciplines. In medicine, a large percentage of pharmaceuticals contain sulfur. ontosight.ai Organosulfur compounds derived from natural sources, such as those from Allium species like garlic and onions, are known for their health benefits. nih.govnih.gov In materials science, sulfur-containing polymers exhibit unique optical and electronic properties. Furthermore, organosulfur compounds are widely used as reagents and intermediates in organic synthesis, enabling the construction of complex molecular architectures. britannica.com
Structural Context of the tert-Butyldisulfanyl Moiety in Research Compounds
The tert-butyldisulfanyl moiety, (CH₃)₃C-S-S-, is a specific type of disulfide group that incorporates a bulky tert-butyl group. This steric bulk has a significant influence on the chemical and physical properties of the molecule to which it is attached. In research, this group is often introduced into molecules to provide stability or to act as a protecting group for a thiol functional group.
The tert-butyl group can prevent unwanted side reactions by sterically hindering the approach of reactants to the disulfide bond or adjacent functional groups. This characteristic is particularly useful in the multi-step synthesis of complex organic molecules. The tert-butyldisulfanyl group can be selectively cleaved under specific reducing conditions to reveal the free thiol, which can then participate in further chemical transformations. This strategic use of the tert-butyldisulfanyl moiety highlights its importance as a tool in modern synthetic organic chemistry.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(tert-butyldisulfanyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14OS2/c1-6(2,3)9-8-5-4-7/h7H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAYNOTPQBWPPBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SSCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86840-29-1 | |
| Record name | 2-(tert-butyldisulfanyl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 Tert Butyldisulfanyl Ethanol
Classical Approaches for Disulfide Formation
Traditional methods for creating disulfide bonds have been well-established for decades and are often characterized by their straightforward execution, though they may sometimes lack selectivity, leading to mixtures of symmetrical and unsymmetrical products.
Thiol Oxidation Strategies
The oxidation of thiols is a fundamental method for forming disulfide bonds. libretexts.org In the context of synthesizing 2-(tert-butyldisulfanyl)ethanol, this would involve the co-oxidation of 2-mercaptoethanol (B42355) and tert-butylthiol. This process is a redox reaction where each thiol molecule loses a hydrogen atom, and a new sulfur-sulfur bond is formed. libretexts.orglibretexts.org
| Oxidizing Agent | Conditions/Catalyst | Characteristics |
| Hydrogen Peroxide (H₂O₂) | Catalytic Iodide Ion | Common and effective, but can lead to over-oxidation. organic-chemistry.org |
| Iodine (I₂) | Room Temperature | Mild conditions, often used with a catalyst like riboflavin. organic-chemistry.org |
| Air (O₂) | Base-catalyzed (e.g., K₂CO₃, Cs₂CO₃) | A green oxidant, utilizing atmospheric oxygen. rsc.org |
| Dimethyl Sulfoxide (DMSO) | Acidic conditions (e.g., HI) | Effective for a wide range of thiols. biolmolchem.com |
Coupling Reactions of Thiols and Disulfides
Thiol-disulfide exchange is another classical and widely used method for preparing unsymmetrical disulfides. nih.gov This equilibrium reaction involves the reaction of a thiol with a disulfide, resulting in a new thiol and a new disulfide. To synthesize this compound, one could react 2-mercaptoethanol with di-tert-butyl disulfide, or conversely, tert-butylthiol with bis(2-hydroxyethyl) disulfide.
The reaction is typically driven to the desired product by using a large excess of one of the reactants or by removing one of the products as it forms. libretexts.org The exchange is often catalyzed by a base, which deprotonates the thiol to form a more nucleophilic thiolate anion. This anion then attacks one of the sulfur atoms of the disulfide bond in an Sₙ2-like displacement. libretexts.org While effective, achieving high selectivity can still be a challenge due to the reversible nature of the reaction, which can lead to a mixture of disulfides at equilibrium. organic-chemistry.org
Modern Advancements in Thiol-Disulfide Synthesis
To overcome the selectivity issues inherent in classical methods, modern synthetic chemistry has focused on developing more controlled and efficient protocols for unsymmetrical disulfide formation.
Chemo- and Regioselective Preparations
The synthesis of unsymmetrical disulfides like this compound is often challenging due to competing side reactions. organic-chemistry.org Modern methods aim to achieve high chemo- and regioselectivity by activating one thiol selectively before it reacts with the second thiol.
One such approach involves the reaction of a thiol with 1-chlorobenzotriazole (B28376) (BtCl) to form a benzotriazolated thiol intermediate (RSBt). This intermediate can then react with a second, different thiol to form the unsymmetrical disulfide in a one-pot sequence. organic-chemistry.org This method avoids the direct mixing and co-oxidation of two thiols, thereby preventing the significant formation of symmetrical byproducts. organic-chemistry.org
Another efficient method uses a disulfide reagent, such as bis(5,5-dimethyl-2-thiono-1,3,2-dioxaphosphorinanyl)disulfide, which is activated with bromine to form a reactive sulfenyl bromide. This intermediate reacts cleanly with a thiol to produce the unsymmetrical disulfide in high yield and purity, often in as little as 15 minutes at room temperature. organic-chemistry.org Such methods are highly tolerant of various functional groups, including the hydroxyl group present in 2-mercaptoethanol. organic-chemistry.org
| Reagent/Method | Key Intermediate | Advantages |
| 1-Chlorobenzotriazole (BtCl) | Benzotriazolated thiol (RSBt) | One-pot synthesis, avoids harsh oxidants, high purity. organic-chemistry.org |
| PPh₃/Aryl Sulfonyl Chlorides | Not specified | Facile, rapid, catalyst- and base-free conditions. rsc.org |
| Bis(5,5-dimethyl-2-thiono-1,3,2-dioxaphosphorinanyl)disulfide + Br₂ | Sulfenyl bromide | Rapid reaction, high yields (90-100%), tolerates various functional groups. organic-chemistry.org |
| M₂CO₃-catalyzed (M=K, Cs) aerobic coupling | Not specified | Uses O₂ as a green oxidant, mild conditions, high atom-economy. rsc.org |
Ligand-Controlled Syntheses
While less common for simple disulfide synthesis, ligand-controlled, metal-catalyzed reactions represent a frontier in organic chemistry. In some complex syntheses, transition metal catalysts with specific ligands are used to control the reactivity and selectivity of reactions involving sulfur compounds. For instance, photocatalysis using a samarium-oxo/hydroxy cluster has been shown to enable the aerobic oxidation of thiols to disulfides with remarkable chemoselectivity, preventing overoxidation. organic-chemistry.org While direct application to this compound is not widely reported, these advanced catalytic systems hold promise for future developments in highly selective disulfide synthesis.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles aims to make chemical manufacturing more sustainable by reducing waste, using less hazardous materials, and improving energy efficiency. mun.canih.gov Several of the modern methods for disulfide synthesis align with these principles.
The base-catalyzed aerobic oxidative coupling of thiols is a prime example of a green approach. rsc.org This method utilizes molecular oxygen from the air as the ultimate oxidant, producing water as the only byproduct. This avoids the use of hazardous and wasteful stoichiometric oxidants. The process is characterized by high atom economy, mild reaction conditions, and the use of a simple, accessible catalyst. rsc.org
Furthermore, the development of one-pot syntheses, such as the method using 1-chlorobenzotriazole, contributes to green chemistry by reducing the number of steps, minimizing solvent use for purification, and allowing for the recycling of byproducts like benzotriazole. organic-chemistry.org The choice of solvent is also critical; green chemistry encourages replacing hazardous solvents like dichloromethane (B109758) with safer alternatives or running reactions under solvent-free conditions where possible. skpharmteco.comjddhs.com
Solvent-Free and Catalytic Methods
The development of solvent-free and catalytic methods for the synthesis of unsymmetrical disulfides is a significant advancement in green chemistry. These methods reduce waste and can lead to higher purity products.
Solvent-Free Synthesis:
A notable solvent-free approach for the synthesis of unsymmetrical disulfides involves the reaction of a thiosulfonate with a thiol in the presence of a base. mdpi.com This method has been shown to produce highly pure diaryl-substituted unsymmetrical disulfides with low binding energy, effectively preventing disproportionation that can occur in solution. mdpi.com The restriction of molecular motion in the solvent-free environment is a key factor in obtaining high purity. mdpi.com
For the synthesis of this compound, this would involve the reaction of a tert-butyl thiosulfonate with 2-mercaptoethanol. The reaction is typically carried out by mixing the reactants with a solid base.
Catalytic Methods:
Various catalytic systems have been developed for the synthesis of unsymmetrical disulfides. These often involve the use of a catalyst to promote the cross-coupling of two different thiols.
One effective method involves a base-catalyzed aerobic oxidative dehydrogenative coupling of thiols. rsc.org This approach uses an alkali metal carbonate, such as potassium or cesium carbonate, as the catalyst and oxygen from the air as the green oxidant. rsc.org This method is attractive due to its high atom economy and mild reaction conditions. rsc.org
Another catalytic approach employs a copper-catalyzed coupling reaction of unactivated alkyl halides with N-dithiophthalimides. organic-chemistry.org This method is advantageous due to the use of a low-cost metal catalyst and its high chemoselectivity and functional group compatibility under mild conditions. organic-chemistry.org
The following table summarizes representative conditions for these types of catalytic syntheses, adapted for the potential synthesis of this compound.
| Catalyst System | Reactant 1 | Reactant 2 | Oxidant/Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |
| K₂CO₃/Cs₂CO₃ | tert-Butylthiol | 2-Mercaptoethanol | O₂ (Air) | Acetonitrile | Room Temp. | Good to Excellent | rsc.org |
| Cu Catalyst | tert-Butyl Halide | N-(2-hydroxyethyldithio)phthalimide | - | Not Specified | Mild | High | organic-chemistry.org |
This table presents plausible reaction conditions for the synthesis of this compound based on analogous reactions reported in the literature.
Atom Economy and Sustainable Synthetic Routes
The principles of atom economy and sustainability are central to modern chemical synthesis. For the preparation of this compound, several strategies can be employed to enhance the sustainability of the process.
Atom Economy:
The atom economy of a reaction is a measure of how many atoms from the starting materials are incorporated into the final desired product. The base-catalyzed aerobic oxidative dehydrogenative coupling of thiols is a prime example of a highly atom-economical reaction. rsc.org In this process, the only byproduct is water, leading to a theoretical atom economy approaching 100%. rsc.org
Sustainable Synthetic Routes:
Sustainable synthetic routes for this compound would prioritize the use of:
Renewable starting materials: While not explicitly detailed in the search results for this specific compound, the broader field of green chemistry encourages the use of bio-based feedstocks where possible.
Catalytic versus stoichiometric reagents: As discussed, catalytic methods are inherently more sustainable as the catalyst is used in small amounts and can, in principle, be recycled. rsc.orgorganic-chemistry.org
Benign solvents or solvent-free conditions: The development of solvent-free reactions is a key aspect of sustainable chemistry, as it eliminates solvent waste and can simplify product purification. mdpi.com When solvents are necessary, the use of greener alternatives is preferred.
Energy efficiency: Reactions that can be performed at ambient temperature and pressure are more energy-efficient and thus more sustainable. rsc.org
The following table outlines a comparison of different synthetic strategies for unsymmetrical disulfides based on sustainability metrics.
| Synthetic Strategy | Key Features | Advantages in Sustainability | Potential Drawbacks | Reference |
| Solvent-Free Thiosulfonate Method | Reaction of a thiosulfonate and a thiol with a base. | Eliminates solvent waste, high purity of product. | Requires pre-synthesis of the thiosulfonate. | mdpi.com |
| Base-Catalyzed Aerobic Oxidation | Uses an alkali metal carbonate catalyst and air as the oxidant. | High atom economy, mild conditions, use of a green oxidant. | May require longer reaction times. | rsc.org |
| 1-Chlorobenzotriazole Method | One-pot reaction of two different thiols with 1-chlorobenzotriazole. | High yields, avoids harsh oxidizing agents. | Lower atom economy, though the byproduct can be recycled. | organic-chemistry.org |
This table provides a comparative overview of different synthetic strategies for unsymmetrical disulfides, highlighting aspects relevant to the sustainable synthesis of this compound.
Chemical Reactivity and Mechanistic Studies of 2 Tert Butyldisulfanyl Ethanol
Thiol-Disulfide Exchange Reactions
Thiol-disulfide exchange is a fundamental reaction in biochemistry and organic chemistry, involving the conversion of a thiol and a disulfide into a different thiol and disulfide. For 2-(tert-butyldisulfanyl)ethanol, this process involves the reaction of an incoming thiol with the disulfide bond, leading to the release of tert-butylthiol and the formation of a new, mixed disulfide. The general mechanism proceeds via a nucleophilic attack of a thiolate anion on one of the sulfur atoms of the disulfide bond in an S(_{N})2-type displacement. nih.gov
Kinetics and Thermodynamics of Exchange Processes
Thermodynamically, the equilibrium position of a thiol-disulfide exchange reaction is determined by the relative redox potentials of the participating thiols. nih.gov The reaction will favor the formation of the more stable disulfide.
Illustrative Kinetic Data for Thiol-Disulfide Exchange Reactions
| Reacting Thiol | Disulfide | Second-Order Rate Constant (Ms) | Conditions |
| Glutathione (B108866) | Cystine | 1.3 | pH 7.4, 25 °C |
| Dithiothreitol (B142953) (DTT) | GSSG | 2.7 x 10 | pH 7.0, 25 °C |
This table presents representative kinetic data for common thiol-disulfide exchange reactions to illustrate the range of reaction rates. Specific data for this compound is not available.
Catalytic Effects on Thiol-Disulfide Interconversion
The rate of thiol-disulfide exchange can be significantly enhanced by catalysts. Both acid and base catalysis are known to accelerate these reactions by increasing the concentration of the reactive thiolate species or by activating the disulfide bond. In biological systems, enzymes such as protein disulfide isomerase (PDI) catalyze thiol-disulfide exchange. nih.gov For synthetic applications, redox mediators can be employed to facilitate the reaction. For instance, certain aminophenols have been shown to be effective redox mediators in the electrochemical thiol-disulfide exchange, reducing the overvoltage required for the reaction. chimicatechnoacta.ru A hydrophobic environment can also have a catalytic effect by lowering the activation energy of the thiol-disulfide interchange reaction. nih.gov
Reactions Involving the Hydroxyl Group
The primary alcohol functionality of this compound can undergo a variety of common alcohol reactions, including esterification, etherification, oxidation, and reduction.
Esterification and Etherification Reactions
Esterification: this compound can be converted to its corresponding ester by reaction with a carboxylic acid or an acid derivative, such as an acid anhydride (B1165640) or acyl chloride. The reaction with a carboxylic acid is typically catalyzed by a strong acid (Fischer esterification). A more efficient method involves the use of an acid anhydride with a catalyst like 4-(dimethylamino)pyridine (DMAP) or under solvent-free conditions. organic-chemistry.org For example, the reaction with acetic anhydride would yield 2-(tert-butyldisulfanyl)ethyl acetate. The mechanism involves the nucleophilic attack of the alcohol's oxygen on the carbonyl carbon of the anhydride. libretexts.orgechemi.comyoutube.com
Etherification: The synthesis of ethers from this compound can be achieved via the Williamson ether synthesis. masterorganicchemistry.comwikipedia.org This method involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide. This alkoxide then acts as a nucleophile and displaces a leaving group from an alkyl halide in an S(_{N})2 reaction to form the ether. Given that the alcohol is primary, this reaction is expected to proceed efficiently with methyl and primary alkyl halides. masterorganicchemistry.comwikipedia.org
Oxidation and Reduction of the Alcohol Functionality
Oxidation: The primary alcohol group of this compound can be oxidized to an aldehyde or a carboxylic acid, depending on the oxidizing agent used. Milder oxidizing agents like pyridinium (B92312) chlorochromate (PCC) in an anhydrous solvent such as dichloromethane (B109758) will selectively oxidize the primary alcohol to an aldehyde, 2-(tert-butyldisulfanyl)ethanal. libretexts.orgorganicchemistrytutor.commasterorganicchemistry.comyoutube.com Stronger oxidizing agents, such as potassium permanganate (B83412) or chromic acid, will typically lead to the corresponding carboxylic acid, 2-(tert-butyldisulfanyl)acetic acid.
Reduction of the Alcohol Functionality: The term "reduction of an alcohol" typically refers to the conversion of the alcohol to an alkane. This is a challenging transformation that requires harsh conditions. More commonly, the alcohol is first converted to a better leaving group, such as a tosylate, and then reduced with a strong reducing agent like lithium aluminum hydride.
Cleavage of the Disulfide Bond
The disulfide bond in this compound can be cleaved by various reducing agents to yield 2-mercaptoethanol (B42355) and tert-butylthiol. Common reagents for this transformation include thiols like dithiothreitol (DTT) and phosphines like tris(2-carboxyethyl)phosphine (B1197953) (TCEP).
TCEP is a particularly effective reducing agent for disulfides as it is odorless, water-soluble, and resistant to air oxidation. biosyn.combroadpharm.com The reaction with TCEP is essentially irreversible and proceeds via an S(_{N})2 mechanism where the phosphorus atom of TCEP acts as the nucleophile, attacking one of the sulfur atoms of the disulfide bond. nih.govresearchgate.net This reduction is typically rapid and can be carried out in aqueous solutions over a wide pH range. biosyn.combroadpharm.com For instance, complete reduction of disulfides with TCEP can often be achieved in minutes at room temperature. broadpharm.com
Reductive Cleavage Mechanisms
The disulfide bond is the most reactive site in this compound under reducing conditions. Its cleavage can be initiated by various reducing agents, primarily through nucleophilic attack on one of the sulfur atoms. Common laboratory reductants for disulfides include phosphines and thiols.
Reduction by Thiols: Dithiothreitol (DTT), a dithiol, is another common reagent for disulfide bond reduction. wikipedia.org The mechanism involves a two-step thiol-disulfide exchange process. wikipedia.orgiris-biotech.de In the first step, one of the thiol groups of DTT attacks the disulfide bond of this compound, forming a mixed disulfide intermediate and releasing one of the thiols (either 2-mercaptoethanol or tert-butyl thiol). In the second step, the remaining thiol group of the DTT moiety attacks the sulfur atom of the newly formed mixed disulfide in an intramolecular fashion. This results in the formation of a stable six-membered cyclic disulfide of oxidized DTT and the release of the second thiol. wikipedia.orgiris-biotech.de The high propensity for the formation of this stable ring drives the equilibrium towards the complete reduction of the target disulfide. wikipedia.org The rate of reduction is dependent on the pH, as the thiolate form of DTT is the reactive nucleophile. wikipedia.org
| Reducing Agent | General Mechanism | Products with this compound |
| Tris(2-carboxyethyl)phosphine (TCEP) | Nucleophilic attack by phosphorus, followed by hydrolysis. nih.gov | 2-Mercaptoethanol, tert-Butyl thiol, TCEP oxide |
| Dithiothreitol (DTT) | Two-step thiol-disulfide exchange via a mixed disulfide intermediate, forming a cyclic disulfide. wikipedia.orgiris-biotech.de | 2-Mercaptoethanol, tert-Butyl thiol, Oxidized DTT |
Nucleophilic Attack on Disulfides
The disulfide bond is susceptible to attack by various nucleophiles, with thiolates being a particularly relevant class in biological and chemical systems. This process, known as thiol-disulfide exchange, is a fundamental reaction in protein folding and redox signaling. libretexts.org
In the context of this compound, a nucleophilic thiolate (RS⁻) can attack either of the sulfur atoms of the disulfide bond. The outcome of this attack depends on the relative stability of the leaving groups. The reaction proceeds through a trigonal bipyramidal transition state, characteristic of an SN2 reaction at sulfur. nih.gov
The unsymmetrical nature of this compound leads to two possible products from a thiol-disulfide exchange reaction:
Attack at the sulfur atom bonded to the tert-butyl group, releasing tert-butyl thiolate.
Attack at the sulfur atom bonded to the 2-hydroxyethyl group, releasing 2-mercaptoethanolate.
The regioselectivity of this attack is influenced by both steric and electronic factors. The bulky tert-butyl group may sterically hinder the approach of the nucleophile to the adjacent sulfur atom. Electronically, the nature of the substituents can affect the electrophilicity of the sulfur atoms. For unsymmetrical disulfides, the attacking thiolate will preferentially displace the more stable thiolate anion (the one with the lower pKa).
Reaction with Electrophiles and Nucleophiles
Beyond the reductive cleavage of the disulfide bond, this compound can also react at its other functional sites. The sulfur atoms can act as nucleophiles, and both the sulfur atoms and the carbon backbone can be targeted by different reagents.
Reactivity at the Sulfur Centers
The sulfur atoms of the disulfide bond in this compound possess lone pairs of electrons and can therefore exhibit nucleophilic character, although they are generally considered weak nucleophiles. digitellinc.com
Oxidation: Disulfides can be oxidized to various higher oxidation states, including thiosulfinates (RS(O)SR) and thiosulfonates (RS(O)₂SR). wikipedia.org For instance, oxidation with one equivalent of an oxidizing agent like a peroxy acid can yield the corresponding thiosulfinate. Further oxidation can lead to the thiosulfonate and ultimately to cleavage of the S-S bond to form sulfonic acids. The oxidation of protein disulfide bonds by singlet oxygen has been shown to produce reactive intermediates that can then react with thiols like glutathione. nih.govsdu.dk
Reaction with Electrophiles: While less common than nucleophilic attack on the disulfide, electrophilic attack on one of the sulfur atoms can occur. Strong electrophiles can react with the sulfur atoms. For instance, the reaction with halogens like chlorine can lead to the cleavage of the disulfide bond and the formation of sulfenyl chlorides. wikipedia.org The development of methods for the synthesis of unsymmetrical disulfides often involves the in situ generation of an electrophilic sulfenium ion from a thiol, which then reacts with another thiol. chemistryviews.orgresearchgate.net
Reactivity at the Carbon Backbone
The carbon backbone of this compound contains a primary hydroxyl group, which is a key site for reactivity.
Reactions of the Hydroxyl Group: The hydroxyl group can undergo typical reactions of primary alcohols.
Alkylation: In the presence of a base, the hydroxyl group can be deprotonated to form an alkoxide, which is a potent nucleophile. This alkoxide can then react with an alkylating agent, such as an alkyl halide, to form an ether. The selective O-alkylation of phenolic disulfides has been demonstrated using a base like sodium hydride or potassium carbonate in a suitable solvent. sciencemadness.org A similar strategy could be applied to the hydroxyl group of this compound.
Esterification: The hydroxyl group can react with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters. This reaction is typically catalyzed by an acid.
Oxidation: The primary alcohol group can be oxidized to an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. However, the presence of the disulfide linkage might be sensitive to certain strong oxidizing agents.
| Functional Group | Reagent Type | Potential Reaction | Product Type |
| Disulfide | Oxidizing Agent (e.g., peroxy acid) | Oxidation | Thiosulfinate/Thiosulfonate |
| Disulfide | Electrophile (e.g., Halogen) | Electrophilic Cleavage | Sulfenyl Halide |
| Hydroxyl | Base + Alkyl Halide | Alkylation | Ether |
| Hydroxyl | Carboxylic Acid (or derivative) | Esterification | Ester |
| Hydroxyl | Oxidizing Agent | Oxidation | Aldehyde/Carboxylic Acid |
Applications in Advanced Organic and Bioorganic Synthesis
2-(Tert-butyldisulfanyl)ethanol as a Synthetic Reagent
As a reagent, this compound offers unique solutions for challenges in asymmetric synthesis and functional group protection, leveraging its distinct chemical properties to achieve high selectivity and efficiency.
While this compound itself is not chiral, its structure is a valuable platform for the development of chiral auxiliaries and ligands. The terminal hydroxyl group serves as a convenient attachment point for connecting the molecule to prochiral substrates or metal centers. The bulky tert-butyl disulfide group can then exert significant steric influence, directing the stereochemical course of a reaction.
In asymmetric synthesis, chiral auxiliaries containing tert-butyl groups have been shown to be effective in controlling enantioselectivity. capes.gov.br For instance, derivatives of this compound could be envisioned as ligands in metal-catalyzed reactions, where the sulfur atom coordinates to the metal and the chiral component, attached via the ethanol (B145695) backbone, dictates the facial selectivity of substrate approach. The synthesis of terminal N-tert-butylsulfinyl aziridines showcases the utility of related sulfinyl compounds in achieving high diastereomeric ratios in additions to imines. nih.gov This highlights the potential of sulfur-based functional groups with bulky substituents to serve as powerful stereodirecting elements.
A primary application of this compound is rooted in protecting group chemistry. In multi-step syntheses, it is often necessary to temporarily mask a reactive functional group to prevent it from interfering with reactions elsewhere in the molecule. wikipedia.orgyoutube.com This compound provides a means to introduce a protected thiol in the form of a tert-butyl disulfide.
The S-S-tBu group is a robust protecting group for thiols, stable to a wide range of reaction conditions but readily cleaved under specific reducing conditions to reveal the free thiol (-SH). This is particularly useful in molecules that contain multiple functional groups. For example, in a molecule with both an alcohol and a thiol, the disulfide functionality in a reagent derived from this compound can remain intact while the alcohol is manipulated. stackexchange.com
Conversely, the hydroxyl group of this compound can itself be protected using standard alcohol protecting groups, such as silyl (B83357) ethers (e.g., TBDMS, TBS) or tert-butyl ethers. masterorganicchemistry.comorganic-chemistry.org This orthogonal protection strategy allows for the selective deprotection and reaction of either the thiol or the alcohol functionality, providing chemists with precise control over the synthetic sequence. ulethbridge.ca
| Functional Group | Protecting Group | Abbreviation | Typical Protection Conditions | Typical Deprotection Conditions |
| Thiol | tert-Butyldisulfanyl | -S-S-tBu | Thiol-disulfide exchange | Dithiothreitol (B142953) (DTT), TCEP |
| Alcohol | tert-Butyldimethylsilyl Ether | -OTBDMS | TBDMS-Cl, Imidazole, DMF | Tetrabutylammonium fluoride (B91410) (TBAF) |
| Alcohol | tert-Butyl Ether | -O-tBu | Isobutylene, cat. H₂SO₄ | Trifluoroacetic Acid (TFA) |
| Alcohol | Tetrahydropyranyl Ether | -OTHP | Dihydropyran, cat. acid (e.g., PPTS) | Aqueous acid (e.g., HCl) |
Building Block in Complex Molecule Construction
Beyond its role as a reagent for functional group manipulation, this compound serves as a valuable building block, providing a scaffold upon which more complex molecular architectures can be assembled.
The dual functionality of this compound makes it a promising precursor for the synthesis of various sulfur-containing heterocyclic compounds. Following the reduction of the disulfide bond to a free thiol, the resulting 2-mercaptoethanol (B42355) derivative becomes a classic building block. This intermediate can undergo condensation reactions with aldehydes or ketones to form 1,3-oxathiolanes, or with other bifunctional electrophiles to construct a range of five- and six-membered rings containing both oxygen and sulfur. The tert-butyl group can be retained or removed as needed, adding another layer of synthetic flexibility.
The unique disulfide linkage is a gateway to a variety of advanced organosulfur structures. The compound can be used to introduce a thiol anchor into larger molecules, which is particularly useful for surface chemistry, such as the formation of self-assembled monolayers on gold surfaces. The hydroxyl group provides a point of attachment for polymers, biomolecules, or other complex scaffolds, while the disulfide end can be reduced to a thiol to facilitate surface binding. Furthermore, the selective cleavage of the S-S or S-C bond can lead to the formation of other reactive sulfur species, enabling the construction of complex sulfides, polysulfides, and other elaborate organosulfur architectures.
| Parent Compound | Reaction | Resulting Architecture | Potential Application |
| This compound | Reduction (e.g., DTT) | 2-Mercaptoethanol | Heterocycle synthesis, ligation |
| This compound | Polymerization via -OH | Thiol-terminated polymer | Surface modification, drug delivery |
| This compound | Esterification & Reduction | Thiol-functionalized molecule | Self-assembled monolayers |
| This compound | Oxidation | Sulfonic acid derivative | Water-soluble ligands, surfactants |
Role in Peptide and Protein Ligation Methodologies
In the field of chemical biology, this compound and its derivatives are valuable tools for peptide and protein synthesis, particularly in native chemical ligation (NCL). nih.gov NCL is a powerful technique for joining two unprotected peptide fragments, one with a C-terminal thioester and the other with an N-terminal cysteine residue. nih.gov
A derivative of this compound can be used to introduce a protected cysteine equivalent into a peptide sequence. The hydroxyl group can be activated and coupled to the N-terminus of a peptide or an amino acid side chain. This incorporates the tert-butyldisulfanyl moiety, which serves as a stable, protected form of a thiol. This modified peptide can then be used in a ligation strategy. At the appropriate stage, the disulfide is reduced to unmask the free thiol, which can then participate in a ligation reaction to form a native amide bond. nih.gov This methodology allows for the synthesis of complex proteins and the site-specific incorporation of modifications that would be difficult to achieve through purely biological methods.
The Role of this compound in Advanced Organic and Bioorganic Synthesis
The strategic incorporation of disulfide bonds is a hallmark of many biologically active peptides and proteins, dictating their three-dimensional structure and, consequently, their function. However, the inherent susceptibility of the disulfide linkage to reduction in biological environments has spurred the development of innovative chemical strategies to create more robust mimics and to facilitate the precise construction of complex peptide-based molecules. Within this landscape, the chemical compound this compound has emerged as a valuable tool, offering unique advantages in the realms of disulfide bond mimicry and chemoselective conjugation of peptidomimetics.
2 Chemoselective Conjugation in Peptidomimetics
Chemoselective conjugation refers to the specific reaction of two functional groups in the presence of many others, a critical technology for the construction of complex biomolecules like antibody-drug conjugates, targeted imaging agents, and functionalized peptidomimetics. The unique reactivity of the tert-butyldisulfanyl group makes this compound and related reagents valuable in this context.
The tert-butyl thioester is recognized for its remarkable stability towards secondary amines in basic conditions, a stark contrast to other alkyl and aryl thioesters. This property has been exploited in the development of linkers for Fmoc-based solid-phase synthesis of peptide thioesters. These peptide thioesters are key intermediates for native chemical ligation (NCL), a powerful method for joining unprotected peptide fragments.
A linker derived from a tert-butyl thiol can be attached to a solid support. The peptide chain is then assembled, culminating in a resin-bound peptide tert-butyl thioester. This thioester is stable throughout the synthesis but can be chemoselectively cleaved by a thiol nucleophile, such as the N-terminal cysteine of another peptide segment, to form a native peptide bond at the ligation site. While this compound itself is not the direct linker, the chemical principles of its tert-butyl disulfide moiety are central to the design of these specialized reagents.
Table 2: Research Findings on Tert-butyl Thiol Derived Linkers in Peptide Synthesis
| Research Focus | Key Finding | Significance in Chemoselective Conjugation |
| Stability of Tert-butyl Thioesters | Tert-butyl thioesters exhibit significantly greater stability in the presence of secondary amines (e.g., piperidine (B6355638) used in Fmoc deprotection) compared to other alkyl thioesters. | Enables the direct synthesis of peptide thioesters using standard Fmoc-SPPS without premature cleavage of the thioester linkage. |
| Fmoc-based Synthesis of Peptide Thioesters | A tert-butyl thiol linker can be successfully employed in Fmoc-based solid-phase peptide synthesis to produce peptide thioesters. | Provides a reliable method for accessing key precursors for native chemical ligation, facilitating the assembly of larger, more complex peptidomimetics. |
Advanced Spectroscopic and Analytical Characterization for Research
High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)
High-resolution NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule. For 2-(tert-butyldisulfanyl)ethanol, both one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments are invaluable.
Multi-Dimensional NMR for Structural Elucidation
While ¹H and ¹³C NMR provide fundamental information, multi-dimensional NMR techniques are essential for unambiguously assigning all proton and carbon signals, especially in complex molecules. For this compound, techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are particularly insightful.
A COSY experiment would reveal the coupling relationships between protons. For instance, it would show a clear correlation between the protons of the methylene (B1212753) group adjacent to the hydroxyl group (-CH₂OH) and the protons of the methylene group adjacent to the disulfide bond (-S-S-CH₂-). This confirms the ethyl chain's connectivity.
An HSQC experiment correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each carbon signal to its attached proton(s). For example, the carbon signal of the tert-butyl group would show a correlation with the nine equivalent protons of the methyl groups.
Expected ¹H NMR Chemical Shifts for this compound
| Protons | Expected Chemical Shift (ppm, in CDCl₃) | Multiplicity | Integration |
| (CH₃)₃C- | ~1.3 | Singlet | 9H |
| -S-S-CH₂- | ~2.9 | Triplet | 2H |
| -CH₂-OH | ~3.8 | Triplet | 2H |
| -OH | Variable | Singlet | 1H |
Expected ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Expected Chemical Shift (ppm, in CDCl₃) |
| (CH₃)₃C - | ~47 |
| (CH₃)₃ C- | ~30 |
| -S-S-CH₂ - | ~43 |
| -CH₂ -OH | ~60 |
Dynamics Studies by NMR
NMR spectroscopy is also a powerful tool for studying the dynamic processes within molecules, such as conformational changes and restricted rotations. In this compound, variable temperature (VT) NMR experiments could provide insights into the rotational dynamics around the C-S and S-S bonds. Changes in the line shape of the NMR signals as a function of temperature can be analyzed to determine the energy barriers for these rotations. For instance, at low temperatures, the rotation around the S-S bond might become slow on the NMR timescale, potentially leading to the observation of distinct signals for different conformers.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and structure.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) is capable of measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental composition of the molecule. For this compound (C₆H₁₄OS₂), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass.
Tandem Mass Spectrometry for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting fragment ions. This technique provides detailed structural information by elucidating the fragmentation pathways of the molecule.
For this compound, the molecular ion [M]⁺• would be expected to undergo several characteristic fragmentation reactions. Alpha-cleavage is a common pathway for both alcohols and sulfides. Cleavage of the C-C bond adjacent to the oxygen atom would result in the loss of a CH₂OH radical. Another likely fragmentation is the cleavage of the S-S bond, which is relatively weak. Cleavage of the C-S bond is also a possibility.
Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z | Possible Fragment Structure | Fragmentation Pathway |
| 150 | [C₆H₁₄OS₂]⁺• | Molecular Ion |
| 119 | [C₄H₉S₂]⁺ | Loss of CH₂OH |
| 91 | [C₄H₉S]⁺ | Cleavage of S-S bond and loss of SCH₂CH₂OH |
| 57 | [C₄H₉]⁺ | Loss of S-S-CH₂CH₂OH |
Vibrational Spectroscopy (IR and Raman)
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of light in a Raman experiment excites molecules into higher vibrational states. The resulting spectra provide a "fingerprint" of the functional groups present in the molecule.
For this compound, the IR and Raman spectra would exhibit characteristic bands corresponding to the vibrations of its various functional groups. The O-H stretch from the alcohol group will appear as a broad band in the IR spectrum. The C-H stretching vibrations of the tert-butyl and methylene groups will be observed in the high-wavenumber region. The C-S and S-S stretching vibrations, which are typically weak in the IR spectrum, may be more prominent in the Raman spectrum.
Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity in IR | Intensity in Raman |
| O-H stretch | 3200-3600 | Strong, Broad | Weak |
| C-H stretch (sp³) | 2850-3000 | Strong | Strong |
| C-H bend | 1350-1480 | Medium | Medium |
| C-O stretch | 1000-1260 | Strong | Weak |
| C-S stretch | 600-800 | Weak-Medium | Strong |
| S-S stretch | 400-550 | Weak | Strong |
| C-C stretch | 800-1200 | Weak | Medium |
By combining the information obtained from these advanced spectroscopic techniques, a comprehensive and unambiguous characterization of this compound can be achieved, providing a solid foundation for further research and application of this compound.
Conformational Analysis via Vibrational Modes
The flexibility of the ethanol (B145695) backbone and the rotational freedom around the C-S and S-S bonds suggest that this compound can exist in multiple conformations. The relative orientation of the hydroxyl (-OH) group, the disulfide bridge, and the bulky tert-butyl group would be determined by a delicate balance of steric hindrance and potential intramolecular interactions.
Vibrational spectroscopy is a powerful tool for studying such conformational isomers (conformers). rsc.org Different spatial arrangements of the atoms lead to distinct vibrational frequencies. For instance, the O-H stretching frequency is highly sensitive to its local environment. In an isolated molecule (gas phase), a sharp band would be expected, but in a condensed phase, this band would broaden and shift to lower frequencies due to hydrogen bonding.
Table 1: Predicted Dominant Vibrational Modes for Conformational Analysis of this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Significance in Conformational Analysis |
| O-H Stretch | 3200-3600 | Sensitive to hydrogen bonding and the proximity of the sulfur atoms. |
| C-H Stretch (tert-butyl) | 2900-3000 | Provides a characteristic signature of the tert-butyl group. |
| CH₂ Scissoring | 1450-1480 | Can be influenced by the adjacent disulfide group. |
| C-O Stretch | 1000-1100 | Its position can shift based on the gauche or trans conformation of the C-C-O-H chain. |
| C-S Stretch | 600-800 | Sensitive to the rotational state around the C-S bond. |
| S-S Stretch | 400-500 | Its intensity and frequency are indicative of the disulfide dihedral angle. |
This table is a theoretical prediction based on known group frequencies and is not derived from experimental data for the title compound.
Intermolecular Interactions Probing
The hydroxyl group in this compound is a prime site for forming intermolecular hydrogen bonds with neighboring molecules, either in a pure liquid or in a co-crystal. These interactions can be studied by observing changes in the O-H stretching band in the IR spectrum. As the strength of the hydrogen bond increases, the O-H band typically broadens and shifts to a lower wavenumber.
Furthermore, the disulfide bond itself, while non-polar, can participate in weaker intermolecular interactions, such as van der Waals forces. The presence of the bulky tert-butyl group would also significantly influence how molecules pack together, primarily through steric effects and hydrophobic interactions. rsc.orgnih.gov The study of these combined interactions is key to understanding the macroscopic properties of the substance, such as its boiling point and solubility.
X-ray Crystallography of Derivatives and Co-crystals
As no crystal structure for this compound is publicly available, this section discusses the expected outcomes from X-ray crystallography of its potential derivatives or co-crystals.
Elucidation of Solid-State Structures
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid. nih.gov If a suitable crystal of a derivative of this compound could be grown, this technique would reveal:
Bond lengths and angles: Precise measurements of all covalent bonds.
Conformation: The exact solid-state conformation of the molecule, including the dihedral angles of the C-C-S-S and C-S-S-C chains.
Stereochemistry: The relative arrangement of the substituents.
For instance, derivatization of the hydroxyl group to form an ester or an ether could facilitate crystallization and provide insight into the preferred conformation of the tert-butyldisulfanyl moiety.
Packing Effects and Supramolecular Assembly
Beyond the structure of a single molecule, X-ray crystallography illuminates how molecules are arranged in the crystal lattice. This is governed by a combination of intermolecular forces. In a hypothetical crystal of a this compound derivative, one would expect to observe:
Hydrogen Bonding Networks: If the hydroxyl group is present, it would likely dominate the packing through the formation of hydrogen-bonded chains or more complex networks.
Disulfide Interactions: The disulfide bonds of adjacent molecules might align in specific ways to optimize van der Waals interactions.
The study of co-crystals, where this compound is crystallized with another molecule (a co-former), could reveal a rich variety of supramolecular assemblies, driven by specific interactions between the different components. rsc.org
Table 2: Hypothetical Crystallographic Data for a Derivative of this compound
| Parameter | Expected Information | Significance |
| Crystal System | e.g., Monoclinic, Orthorhombic | The fundamental symmetry of the crystal lattice. |
| Space Group | e.g., P2₁/c | The specific symmetry operations within the unit cell. |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | The size and shape of the repeating unit of the crystal. |
| Key Dihedral Angles | C-C-S-S, C-S-S-C | Defines the conformation of the disulfide linkage in the solid state. |
| Hydrogen Bond Geometry | Donor-Acceptor Distance (Å), Angle (°) | Characterizes the strength and directionality of hydrogen bonds. |
This table represents the type of data that would be obtained from an X-ray crystallography experiment and is for illustrative purposes only.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in elucidating the electronic characteristics of 2-(tert-butyldisulfanyl)ethanol. These methods provide a detailed picture of the molecule's electronic structure and the nature of its chemical bonds.
Electronic Structure and Bonding Analysis
The electronic structure of this compound is characterized by the interplay of the electron-donating tert-butyl group, the disulfide linkage, and the polar hydroxyl group. Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be used to determine the optimized geometry and the distribution of electron density within the molecule.
Molecular Orbital Theory Applications
Molecular Orbital (MO) theory offers a framework for understanding the reactivity and spectroscopic properties of this compound. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.
Theoretical calculations for compounds with similar functional groups, such as N-(5-(tert-buty1)-2- hydroxyphenyl)methanesulfonamide, have been used to identify the molecular orbitals involved in electronic transitions, which helps in interpreting UV-Vis spectra. scispace.com For this compound, the HOMO is expected to have significant contributions from the non-bonding electrons of the sulfur and oxygen atoms, while the LUMO is likely to be an anti-bonding orbital associated with the S-S or C-S bonds.
Conformational Analysis and Molecular Dynamics Simulations
The flexibility of the ethanol (B145695) and disulfide fragments in this compound gives rise to multiple possible conformations. Conformational analysis and molecular dynamics simulations are powerful tools to explore the molecule's structural dynamics and the influence of its environment.
Potential Energy Surface Mapping
Potential energy surface (PES) mapping is a computational technique used to identify the stable conformers of a molecule and the energy barriers between them. For a molecule like this compound, the key dihedral angles to consider would be around the C-S, S-S, and C-O bonds.
Studies on small alcohol dimers, including tert-butanol, have utilized MP2 level calculations to map their potential energy landscapes. nih.govresearchgate.netdntb.gov.ua These studies provide insights into the intermolecular interactions and preferred geometries, which are relevant for understanding the aggregation behavior of this compound. A similar approach for this compound would involve systematically rotating the key dihedral angles and calculating the energy at each point to identify the global and local energy minima. For example, potential energy scans have been performed for the ethanol-water dimer to understand their interactions. researchgate.net
Solvent Effects on Conformation and Reactivity
The conformation and reactivity of this compound can be significantly influenced by the solvent. Molecular dynamics (MD) simulations are particularly well-suited for studying these effects by explicitly including solvent molecules in the computational model.
MD simulations of tert-butyl alcohol (TBA) in aqueous solutions have shown that the hydration structure around the bulky tert-butyl group is markedly different from that of smaller alcohols like methanol. researchgate.net These simulations revealed a tendency for TBA to form small aggregates in more concentrated solutions. researchgate.net Similarly, MD simulations of ethanol have been used to study its permeation through lipid bilayers. nih.gov For this compound, MD simulations in different solvents would be crucial to understand how the solvent affects the equilibrium between different conformers and its potential interactions with biological membranes. The use of various excipients in the presence of tert-butyl alcohol has also been investigated through MD simulations to understand their interactions with proteins. nih.gov
Table 1: Representative Computational Studies on Related Molecules
| Molecule/System | Computational Method | Key Findings | Reference |
| tert-Butanol Dimers | MP2/6-311+G(2df,2pd) | Mapped potential energy landscapes and developed a site-site pair potential model. | nih.govresearchgate.netdntb.gov.ua |
| aq. tert-Butyl Alcohol | Molecular Dynamics | Investigated hydration structure and self-association tendencies. | researchgate.netarxiv.org |
| Ethanol Permeation | Molecular Dynamics | Studied the permeability of ethanol through different lipid bilayers. | nih.gov |
| OH + CH3OH Reaction | Potential Energy Surface | Developed a full-dimensional potential energy surface to study reaction dynamics. | chemrxiv.org |
| N-(5-(tert-buty1)-2- hydroxyphenyl)methanesulfonamide | DFT and PM6 | Determined optimized geometry, free energy, and molecular orbitals. | scispace.com |
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry can be used to model the mechanisms of chemical reactions involving this compound. This involves identifying the transition states that connect reactants to products and calculating the activation energies.
For a molecule containing a disulfide bond, potential reactions of interest could include reduction or oxidation of the disulfide linkage. Reaction pathway modeling would involve proposing a plausible mechanism and then using quantum chemical methods to calculate the energies of the reactants, products, intermediates, and transition states along the reaction coordinate.
For example, in the study of the reaction between the hydroxyl radical and methanol, a full-dimensional potential energy surface was developed to analyze the reaction mechanisms and dynamics. chemrxiv.org A similar approach for reactions of this compound would provide detailed mechanistic insights and allow for the prediction of reaction rates. The analysis of the transition state structure provides valuable information about the geometry and electronic properties of the molecule at the peak of the energy barrier.
Elucidation of Reaction Mechanisms at the Molecular Level
Computational chemistry offers a powerful lens through which the intricate dance of atoms during a chemical reaction can be observed. For a compound like this compound, this is particularly valuable for understanding reactions at the disulfide bond, a common motif in its reactivity.
One of the most fundamental reactions of disulfides is the thiol-disulfide exchange. nih.govrsc.orgresearchgate.net High-level theoretical calculations, often employing Density Functional Theory (DFT), are used to map out the reaction pathway. acs.orgwhiterose.ac.uk These calculations can determine the structures of reactants, products, and, most importantly, the transition state—the fleeting, high-energy arrangement of atoms that represents the peak of the reaction's energy barrier. researchgate.netacs.org
For the thiol-disulfide exchange, it is generally accepted that the thiolate anion is the active nucleophile that attacks one of the sulfur atoms of the disulfide bond. researchgate.netnih.gov Computational models support an S_N2-type mechanism, where the attacking thiolate forms a new sulfur-sulfur bond while the original disulfide bond is broken in a concerted fashion. researchgate.netacs.orgnih.gov The transition state is characterized by a nearly linear arrangement of the three sulfur atoms involved (the attacking sulfur and the two from the disulfide), with the negative charge distributed over the attacking and leaving sulfur atoms. acs.orgnih.gov
Quantum mechanics/molecular mechanics (QM/MM) hybrid methods can also be employed, particularly to model reactions in a solvent or within a larger molecular system, such as a protein. nih.govrsc.orgumaine.edunih.gov In these methods, the reacting species are treated with high-accuracy quantum mechanics, while the surrounding environment is modeled using more computationally efficient classical mechanics. This approach allows for the inclusion of solvent effects, which can significantly influence reaction energetics. nih.gov
The table below illustrates the type of data that can be generated from computational studies to elucidate reaction mechanisms, using a hypothetical reaction of this compound with a generic thiolate (RS⁻).
| Species | Description | Relative Energy (kcal/mol) | Key Geometric Parameter (Å) |
|---|---|---|---|
| Reactants | This compound + RS⁻ | 0.0 | S-S bond length: ~2.05 |
| Transition State | [RS···S(tBu)···S(CH₂)₂OH]⁻ | +10 to +15 | Partial S···S bonds: ~2.70 |
| Products | tert-Butylthiolate + RSS(CH₂)₂OH | Variable | New S-S bond length: ~2.05 |
Prediction of Reaction Outcomes and Selectivity
Beyond elucidating how reactions occur, computational chemistry can also predict what products will form and in what proportions (selectivity). This predictive power is crucial for designing new synthetic routes and understanding the behavior of molecules in complex environments.
The energy barriers (activation energies) calculated for different possible reaction pathways can be used to predict the kinetic products—those that form the fastest. whiterose.ac.uk For instance, if this compound were to react with a nucleophile that could attack either a sulfur atom or a carbon atom, DFT calculations could determine the activation energy for each pathway. The pathway with the lower activation energy would be predicted to be the major reaction channel. Studies on similar systems, such as diallyl disulfide, have shown that nucleophilic attack on the sulfur atoms is kinetically and thermodynamically more favorable than attack on adjacent carbon atoms. figshare.com
Computational methods are also adept at predicting regioselectivity and chemoselectivity. In the case of unsymmetrical disulfides, the question of which sulfur atom is more susceptible to nucleophilic attack can be addressed by calculating the activation energies for both possibilities. Steric hindrance, as is present with the tert-butyl group in this compound, is a key factor that can be quantified. Computational studies on sterically hindered disulfides, like di-t-butyl disulfide, have shown a preference for the S_N2 displacement pathway with a calculated activation barrier. acs.org
Furthermore, the influence of substituents on the electronic properties of the disulfide bond can be modeled. The bond dissociation energy (BDE) of the S-S bond, a measure of its strength, is known to be influenced by the chemical and electronic environment, and these variations can be calculated. researchgate.net
The following interactive table demonstrates how computational data could be used to predict the selectivity of a hypothetical reaction involving this compound.
| Reaction Pathway | Description | Calculated Activation Energy (kcal/mol) | Predicted Outcome |
|---|---|---|---|
| Attack at Sα | Nucleophilic attack at the sulfur bonded to the tert-butyl group | 12.5 | Minor Product |
| Attack at Sβ | Nucleophilic attack at the sulfur bonded to the ethanol group | 9.8 | Major Product |
| Attack at C1 of ethanol | Nucleophilic attack at the carbon adjacent to the sulfur | 25.0 | Unlikely |
Biomimetic and Mechanistic Investigations in Controlled Environments
In Vitro Redox Cycling Mechanisms Involving 2-(Tert-butyldisulfanyl)ethanol
The redox activity of this compound is centered on its disulfide bond, which can undergo cleavage and formation through thiol-disulfide exchange reactions. This process is fundamental to its potential role in redox cycling, where it can act as either an oxidant or a reductant depending on the surrounding redox environment.
Interactions with Model Biological Thiols and Reductants
The interaction of this compound with key biological thiols, such as glutathione (B108866) (GSH), is a critical determinant of its potential biological activity. In vitro, the reaction between a disulfide and a thiol proceeds via a nucleophilic attack of the thiolate anion on one of the sulfur atoms of the disulfide bond. This results in the formation of a new disulfide and the release of a thiol.
This compound + GSH ⇌ Tert-butylthiol + Glutathione-S-S-ethanol
The equilibrium of this reaction would be influenced by the relative redox potentials of the participating thiols and disulfides, as well as the steric hindrance around the disulfide bond. The bulky tert-butyl group in this compound would likely influence the reaction kinetics compared to a less hindered disulfide. wikipedia.org
Table 1: Postulated Thiol-Disulfide Exchange Reaction with Glutathione
| Reactants | Products | Reaction Type |
| This compound, Glutathione (GSH) | Tert-butylthiol, Glutathione-S-S-ethanol | Thiol-Disulfide Exchange |
Further research is required to determine the precise rate constants and equilibrium of this interaction, which would be crucial for understanding its potential to modulate the cellular glutathione pool.
Enzyme-Mediated Transformations in Reconstituted Systems
Enzymes of the thioredoxin (Trx) and glutaredoxin (Grx) systems are key players in maintaining cellular redox homeostasis by catalyzing thiol-disulfide exchange reactions. nih.gov It is plausible that this compound could serve as a substrate for these enzymes. For instance, thioredoxin reductase (TrxR), a central enzyme in the thioredoxin system, could potentially reduce the disulfide bond of this compound. nih.gov
A hypothetical reaction mechanism would involve the transfer of reducing equivalents from NADPH to TrxR, which then reduces thioredoxin. The reduced thioredoxin could subsequently reduce this compound, yielding tert-butylthiol and 2-mercaptoethanol (B42355).
Table 2: Hypothetical Enzyme-Mediated Reduction of this compound
| Enzyme System | Proposed Reaction | Potential Products |
| Thioredoxin System | Reduction of this compound by reduced Thioredoxin | Tert-butylthiol, 2-Mercaptoethanol |
| Glutaredoxin System | Reduction of this compound by reduced Glutaredoxin | Tert-butylthiol, 2-Mercaptoethanol |
Experimental validation of these hypotheses through in vitro assays with purified enzymes is necessary to confirm whether this compound is a substrate for these key redox-regulating enzymes and to determine the kinetic parameters of such transformations.
Role in Non-Enzymatic Thiol-Disulfide Homeostasis Models
Beyond direct enzymatic reactions, disulfides can participate in the non-enzymatic maintenance of thiol-disulfide balance, a crucial aspect of cellular health.
Disulfide Exchange in Biomimetic Membranes
The amphipathic nature of this compound, with its hydroxyl group and disulfide-linked hydrophobic tert-butyl group, suggests it may interact with lipid bilayers, the fundamental structure of cellular membranes. Alcohols are known to interact with lipid bilayers, potentially altering their fluidity and other physical properties. nih.govnih.gov The incorporation of this compound into a liposome, a common model for a biomimetic membrane, could lead to several effects. The ethanol (B145695) moiety might hydrogen bond with the polar head groups of phospholipids, while the disulfide and tert-butyl groups could be embedded within the hydrophobic core of the bilayer.
Within the membrane environment, the disulfide bond of this compound could undergo exchange reactions with other thiol-containing molecules that partition into the lipid phase. This could be particularly relevant for understanding how redox reactions are modulated at the membrane interface.
Table 3: Potential Interactions of this compound with Biomimetic Membranes
| Biomimetic System | Potential Interaction | Potential Consequence |
| Liposomes | Insertion into the lipid bilayer | Alteration of membrane fluidity and permeability |
| Liposomes | Thiol-disulfide exchange with membrane-associated thiols | Modulation of redox state at the membrane interface |
Further studies using techniques such as fluorescence spectroscopy, differential scanning calorimetry, and nuclear magnetic resonance would be required to characterize the nature and consequences of these interactions.
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Methodologies
The primary challenge in studying 2-(tert-butyldisulfanyl)ethanol is its synthesis. The development of efficient and selective methods for its preparation is the first and most critical step. Several strategies for the formation of unsymmetrical disulfides have been reported and could be adapted for this target molecule. researchgate.netrsc.orgnih.govrsc.org
One promising approach involves the oxidative cross-coupling of two different thiols. rsc.org In this context, one could envision the reaction of tert-butylthiol with 2-mercaptoethanol (B42355). However, a significant challenge in such reactions is the statistical formation of symmetrical disulfides as byproducts. To overcome this, sequential addition of the thiols in the presence of an oxidizing agent like bromodimethylsulfonium bromide could be explored to favor the formation of the desired unsymmetrical product. rsc.org
Another potential route is the reaction of a pre-formed sulfenyl halide, such as tert-butanesulfenyl chloride, with 2-mercaptoethanol. This method would require careful control of the reaction conditions to prevent over-oxidation and other side reactions.
Furthermore, base-catalyzed aerobic oxidative dehydrogenative coupling of thiols presents a greener and more atom-economical approach. rsc.org The use of simple catalysts like potassium or cesium carbonate under an oxygen atmosphere could provide a practical pathway to this compound. rsc.org
A summary of potential synthetic strategies is presented in the table below.
| Reaction Type | Proposed Reactants | Potential Catalyst/Reagent | Anticipated Challenges |
| Oxidative Cross-Coupling | tert-Butylthiol and 2-Mercaptoethanol | Bromodimethylsulfonium bromide | Formation of symmetrical byproducts |
| Sulfenyl Halide Reaction | tert-Butanesulfenyl chloride and 2-Mercaptoethanol | Base (e.g., triethylamine) | Stability of sulfenyl halide, side reactions |
| Aerobic Oxidative Coupling | tert-Butylthiol and 2-Mercaptoethanol | K₂CO₃ or Cs₂CO₃ / O₂ | Optimization of reaction conditions for selectivity |
| Thiol-Disulfide Exchange | Di-tert-butyl disulfide and 2-Mercaptoethanol | Base or acid catalyst | Equilibrium control |
Exploration of New Reactivity Profiles
The bifunctional nature of this compound suggests a diverse range of chemical transformations that could be investigated. The disulfide bond is the most prominent feature, and its reactivity is well-established in other contexts. It is expected to undergo facile cleavage under reducing conditions to yield tert-butylthiol and 2-mercaptoethanol. wikipedia.org This redox-responsive behavior is a key feature that could be exploited in various applications.
The disulfide bond can also participate in thiol-disulfide exchange reactions. acs.org This dynamic covalent chemistry could be used to incorporate the molecule into larger systems or to release it under specific chemical stimuli. The steric hindrance provided by the tert-butyl group may impart unique selectivity in these exchange reactions.
The primary alcohol group offers another site for chemical modification. Standard transformations such as esterification, etherification, and oxidation to the corresponding aldehyde or carboxylic acid could be explored to generate a library of novel derivatives. The interplay between the disulfide and alcohol functionalities would be of particular interest. For instance, selective protection of one group while reacting the other would be a key synthetic challenge to unlock the full potential of this molecule.
Expansion of Applications in Materials Science and Catalysis
The unique structural features of this compound make it a promising candidate for applications in both materials science and catalysis, areas where functionalized disulfides have already made a significant impact. nih.govresearchgate.net
In materials science, the redox-responsive disulfide bond could be incorporated into polymer backbones or as side chains to create "smart" materials. acs.org Such materials could exhibit self-healing properties, where the disulfide bonds can be reversibly broken and reformed, or be used in drug delivery systems where the cleavage of the disulfide bond in the reducing environment of a cell would trigger the release of a therapeutic agent. researchgate.netacs.org The ethanol (B145695) moiety could serve as a handle for polymerization or for grafting onto surfaces.
In the realm of catalysis, disulfides can act as catalysts or co-catalysts in various photoreactions. nih.govresearchgate.net Upon photoirradiation, the disulfide bond can cleave to form thiyl radicals, which can initiate or participate in catalytic cycles. nih.gov The potential of this compound as a photocatalyst or a precursor to a thiol-based catalyst warrants investigation. Furthermore, the molecule could serve as a ligand for transition metal catalysts, with the sulfur and oxygen atoms acting as coordination sites. The steric bulk of the tert-butyl group could influence the catalytic activity and selectivity of such complexes.
Advanced Computational Design of this compound Analogues
Given the lack of experimental data, computational chemistry offers a powerful tool to predict the properties and reactivity of this compound and to design novel analogues with tailored functionalities. researchgate.netacs.org
Quantum mechanical calculations could be employed to determine the molecule's geometric and electronic structure, bond dissociation energies, and reaction pathways. For example, the energy barrier for the rotation around the S-S bond and the susceptibility of the disulfide bond to nucleophilic or electrophilic attack could be modeled. wikipedia.org
Molecular dynamics simulations could be used to study the behavior of this compound in different environments, such as in solution or as part of a larger molecular assembly. researchgate.net This could provide insights into its potential as a building block for self-assembling materials or its interactions with biological molecules.
Furthermore, computational methods can guide the design of analogues with improved properties. For instance, the length and nature of the linker between the disulfide and the alcohol could be varied to fine-tune the molecule's solubility, reactivity, and steric profile. The tert-butyl group could be replaced with other alkyl or aryl groups to modulate the electronic properties of the disulfide bond. This in silico screening would allow for the rational design of new molecules for specific applications before embarking on their synthesis.
Q & A
Q. What are the established synthetic routes for 2-(tert-butyldisulfanyl)ethanol, and how do reaction conditions influence yield?
The primary synthetic method involves CuI-catalyzed condensation between 2-mercaptoheterocycles and tert-butanesulfinamide under ligand-free conditions . Key factors affecting yield include:
- Catalyst loading : Optimal CuI concentrations (1–5 mol%) balance efficiency and cost.
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity, while protic solvents may promote side reactions.
- Temperature : Reactions typically proceed at 80–100°C to accelerate disulfide bond formation without decomposition.
Alternative routes include hydroxyl group protection using tert-butyldiphenylsilyl chloride, though this requires additional deprotection steps .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- IR spectroscopy : Identifies S–S and C–O stretching vibrations (e.g., S–S at ~500 cm⁻¹, C–O at ~1050 cm⁻¹) .
- NMR : ¹H NMR reveals ethanol backbone protons (δ 3.6–3.8 ppm for –CH₂OH), while ¹³C NMR confirms tert-butyl group signals (δ 28–32 ppm) .
- Mass spectrometry : ESI-MS or GC-MS validates molecular ion peaks (e.g., [M+H]⁺ at m/z 196) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers investigate the mechanistic pathway of CuI-catalyzed disulfide bond formation in this compound?
Proposed mechanisms involve:
Copper-mediated sulfenamide activation : CuI coordinates with tert-butanesulfinamide, facilitating S–N bond cleavage to generate a reactive sulfenate intermediate .
Radical pathways : ESR spectroscopy can detect transient thiyl radicals during S–S bond formation.
Kinetic isotope effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps .
Computational studies (DFT) may further elucidate transition states and energetics.
Q. What strategies mitigate side reactions (e.g., oxidation or dimerization) during synthesis?
- Inert atmosphere : Conduct reactions under N₂/Ar to prevent oxidation of thiol intermediates.
- Additives : Use radical scavengers (e.g., BHT) or reducing agents (e.g., TCEP) to suppress unwanted radical coupling .
- Purification : Column chromatography with silica gel (hexane/EtOAc) effectively separates disulfide products from oligomeric byproducts .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies may arise from:
- Purity variations : Ensure rigorous characterization (HPLC purity >95%) to exclude impurities affecting assays .
- Assay conditions : Standardize buffer pH, temperature, and solvent (e.g., DMSO concentration ≤1%) to minimize variability .
- Target specificity : Use knockout models or competitive inhibitors to verify direct interactions vs. off-target effects .
Methodological Guidance for Data Analysis
Q. How should researchers design experiments to analyze structure-activity relationships (SAR) for this compound?
- Systematic substitution : Synthesize analogs with modified tert-butyl or ethanol moieties and compare disulfide stability and bioactivity .
- Computational modeling : Dock the compound into target proteins (e.g., enzymes with cysteine residues) using software like AutoDock Vina to predict binding modes .
- Kinetic assays : Measure IC₅₀ values under varying redox conditions to assess disulfide bond lability .
Q. What approaches validate the compound’s role in modulating redox-sensitive pathways?
- Thiol quantification : Use Ellman’s reagent (DTNB) to measure free thiols in cellular lysates after treatment .
- ROS detection : Employ fluorescent probes (e.g., DCFH-DA) to monitor reactive oxygen species (ROS) levels .
- Western blotting : Assess phosphorylation of redox-regulated proteins (e.g., NF-κB, Nrf2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
